
3,4-Dibromo-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dibromo-2-fluoroaniline is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of halogenated anilines and has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
Scientific Research Applications
Crystal Structure Analysis
Research by Betz (2015) focuses on the crystal and molecular structure of halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline. This study highlights the importance of such compounds in understanding crystallography, particularly through the observation of classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions in the crystal structure (Betz, 2015).
Environmental Biodegradation
Zhao et al. (2019) explored the biodegradation of fluoroanilines, including compounds similar to 3,4-dibromo-2-fluoroaniline, by a bacterial strain from the genus Rhizobium. This research provides insights into the environmental impact and degradation pathways of fluoroanilines, contributing to understanding their biodegradability and potential environmental risks (Zhao et al., 2019).
Metabonomic Assessment
The research by Bundy et al. (2002) on the toxicity of fluoroanilines, including related compounds, to earthworms using NMR spectroscopy, offers valuable insights into the environmental and biological impacts of these compounds. This study contributes to understanding the potential toxic effects and helps in identifying biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Synthesis and Characterization
Research by Qiu et al. (2009) and Cihaner & Önal (2001) on the synthesis of related fluoro-substituted compounds, including polyanilines, has significant implications in materials science. These studies provide methods for the preparation of such compounds and their characterization, essential for developing new materials with specific properties (Qiu et al., 2009); (Cihaner & Önal, 2001).
Photocatalytic Degradation
Jackman & Thomas (2014) investigated the photocatalytic degradation of 3-fluoroaniline on anatase TiO2, providing valuable insights into the chemical processes involved in the degradation of fluoro-substituted anilines. This research is crucial for environmental cleanup and the development of effective degradation methods for such compounds (Jackman & Thomas, 2014).
properties
IUPAC Name |
3,4-dibromo-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRVIYMKMJCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

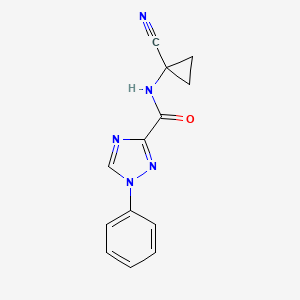

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2910062.png)
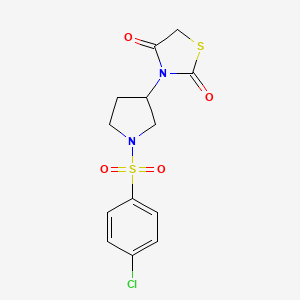
![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)

![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)
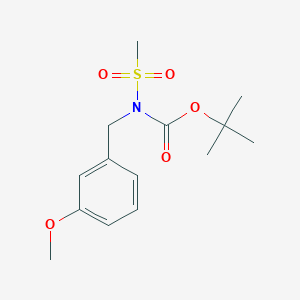
![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)
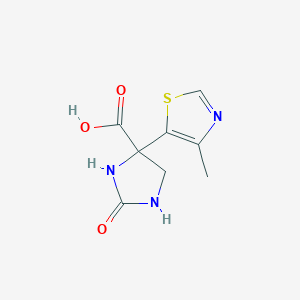
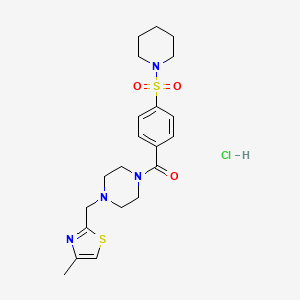
![3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2910079.png)
